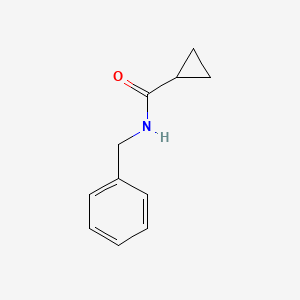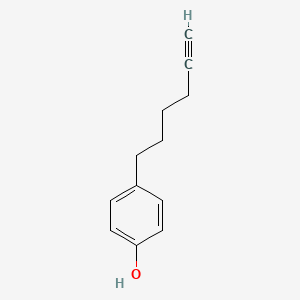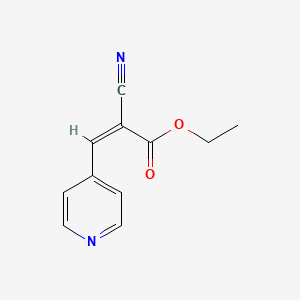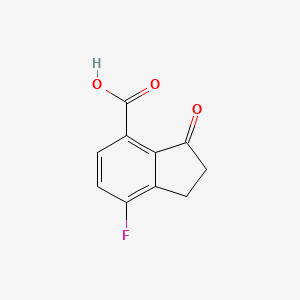
7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (FCA) is a synthetic organic compound belonging to the class of fluoroacetic acids. It is a colorless crystalline solid that is soluble in water and ethanol. FCA has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, and in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has been used for various scientific research applications, such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological processes. For example, this compound has been used to synthesize a range of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs), anti-psychotics, and anti-cancer drugs. It has also been used to study the effects of certain drugs on the body, such as the effects of opioids on the brain.
Mécanisme D'action
7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid works by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is responsible for the synthesis of fatty acids. By inhibiting ACC, this compound prevents the body from producing fatty acids, which can lead to a decrease in body fat and an increase in energy production. Additionally, this compound has been shown to decrease inflammation and to reduce the risk of certain diseases, such as cancer.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce inflammation, to decrease body fat, and to increase energy production. Additionally, this compound has been shown to reduce the risk of certain diseases, such as cancer, and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several advantages for laboratory experiments. For example, it is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it is non-toxic and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively weak inhibitor of ACC and can be easily metabolized by the body. Additionally, it can be difficult to accurately measure the concentrations of this compound in the body.
Orientations Futures
There are several potential future directions for 7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid research. For example, further research could be done to determine the effects of this compound on other enzymes, such as those involved in glucose metabolism. Additionally, further research could be done to determine the effects of this compound on other physiological processes, such as the immune system. Additionally, further research could be done to develop new synthesis methods for this compound and to improve the accuracy of measuring its concentrations in the body. Finally, further research could be done to explore the potential therapeutic uses of this compound, such as in the treatment of cancer and other diseases.
Méthodes De Synthèse
7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is synthesized through a process called fluorination. In this process, a fluorinating agent, such as sulfur hexafluoride (SF6), is used to replace a hydrogen atom on an organic molecule. The fluorinated molecule can then be converted into this compound through a series of chemical reactions. For example, a fluorinated indene molecule can be converted into this compound by reacting it with sodium borohydride in an aqueous solution containing formic acid, sodium hydroxide, and acetic acid.
Propriétés
IUPAC Name |
7-fluoro-3-oxo-1,2-dihydroindene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c11-7-3-1-6(10(13)14)9-5(7)2-4-8(9)12/h1,3H,2,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKXBURFBIRVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


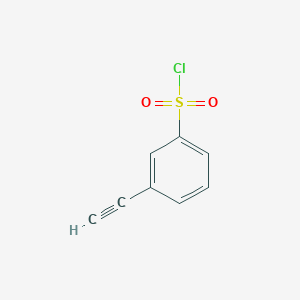
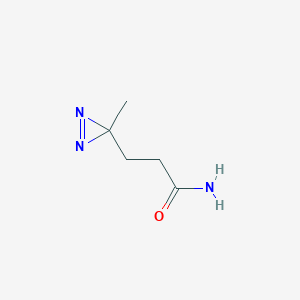

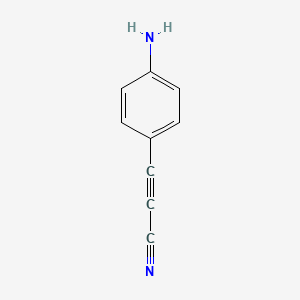
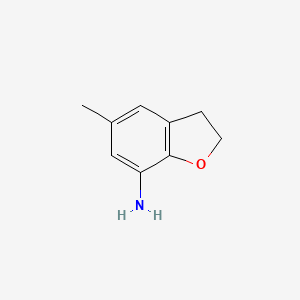

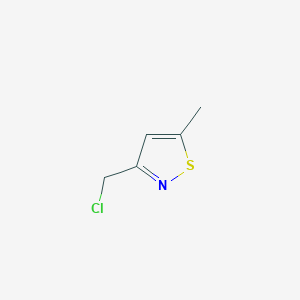
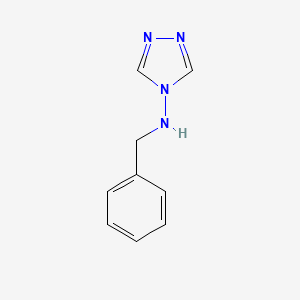

![N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide](/img/structure/B6615111.png)
